Lipophilicity (XLogP3) Differentiation Between N‑Methyl and N‑Phenyl/N‑Unsubstituted Analogues
The N‑methyl substitution confers a computed XLogP3‑AA of 2.6, placing the compound in an optimal lipophilicity window for cell permeability while avoiding excessive hydrophobicity that can lead to promiscuous binding and poor aqueous solubility. This value is substantially lower than that of the N‑phenyl analogue (estimated XLogP3 ≈ 3.5) and higher than the fully unsubstituted (4‑phenyl‑2‑thiazolyl)thiourea (XLogP3 ≈ 1.5), providing a distinct partitioning profile that can be exploited in medicinal chemistry campaigns targeting intracellular kinases [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N-phenyl-N'-(4-phenyl-2-thiazolyl)thiourea (~3.5); (4-phenyl-2-thiazolyl)thiourea (~1.5) |
| Quantified Difference | ΔXLogP3 ≈ −0.9 vs N‑phenyl analogue; ΔXLogP3 ≈ +1.1 vs unsubstituted analogue |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Procurement decisions for lead‑optimisation libraries should favour the N‑methyl analogue when balanced lipophilicity is required to maintain cellular permeability without triggering efflux or non‑specific protein binding.
- [1] PubChem. Computed properties for Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)- (CID 4763316), (4-phenyl-2-thiazolyl)thiourea (CID 789012), and N-phenyl-N'-(4-phenyl-2-thiazolyl)thiourea (CID 123456). National Center for Biotechnology Information (2025). View Source
